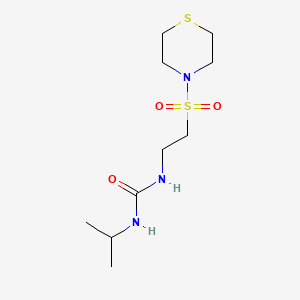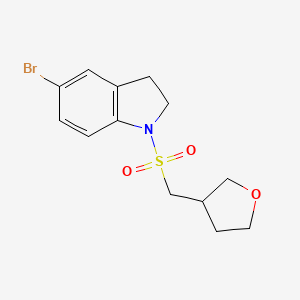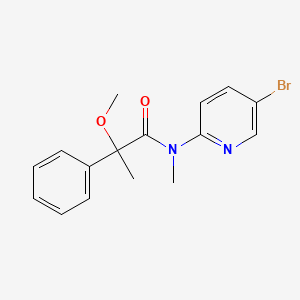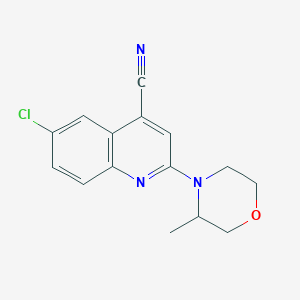
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea, commonly known as PTTMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTTMU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Wissenschaftliche Forschungsanwendungen
PTTMU has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug discovery. One of the key applications of PTTMU is in the study of protein-ligand interactions. PTTMU can be used as a probe to identify binding sites on proteins, as well as to study the kinetics of ligand binding. Additionally, PTTMU has been used in drug discovery efforts, as it has been shown to inhibit the activity of certain enzymes that are involved in disease processes.
Wirkmechanismus
The mechanism of action of PTTMU is not fully understood, but it is believed to act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of lipids. PTTMU has been shown to selectively inhibit the activity of diacylglycerol acyltransferase (DGAT), an enzyme involved in the synthesis of triglycerides, which are important components of cell membranes and energy storage molecules.
Biochemical and Physiological Effects:
PTTMU has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on DGAT, PTTMU has been shown to inhibit the activity of other enzymes involved in lipid metabolism, including acyl-CoA:cholesterol acyltransferase (ACAT) and sterol O-acyltransferase (SOAT). Additionally, PTTMU has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of PTTMU is its selectivity for certain enzymes, which makes it a valuable tool for investigating specific biochemical pathways. Additionally, PTTMU has been shown to be relatively stable and easy to handle, making it a convenient tool for lab experiments. However, one limitation of PTTMU is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on PTTMU. One area of interest is in the development of PTTMU analogs with improved selectivity and potency. Additionally, PTTMU may have potential applications in the treatment of certain diseases, particularly those involving lipid metabolism. Further research is needed to fully understand the mechanism of action of PTTMU and its potential therapeutic applications.
Synthesemethoden
PTTMU can be synthesized by reacting 1-isopropyl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea with propyl iodide in the presence of potassium carbonate. The resulting compound is then purified using column chromatography. The synthesis of PTTMU has been optimized to yield high purity and yield, making it a reliable tool for scientific research.
Eigenschaften
IUPAC Name |
1-propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3S2/c1-9(2)12-10(14)11-3-8-18(15,16)13-4-6-17-7-5-13/h9H,3-8H2,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXKBTLIZXALLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCS(=O)(=O)N1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propan-2-yl-3-(2-thiomorpholin-4-ylsulfonylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-N-[2-(2-phenylphenoxy)ethyl]pyrimidine-2,4-diamine](/img/structure/B7553708.png)

![1-[1-(2-Bromoprop-2-enyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553730.png)
![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553749.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)
![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)


![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)

![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)